molecular formula C26H22ClN3O4 B2454220 3-(3-chlorophenyl)-8-methoxy-1-(3-methoxybenzyl)-5-methyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione CAS No. 893307-43-2

3-(3-chlorophenyl)-8-methoxy-1-(3-methoxybenzyl)-5-methyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione

Cat. No.: B2454220
CAS No.: 893307-43-2
M. Wt: 475.93
InChI Key: RKKJFJYYWYQJTN-UHFFFAOYSA-N
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Description

3-(3-chlorophenyl)-8-methoxy-1-(3-methoxybenzyl)-5-methyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione is a useful research compound. Its molecular formula is C26H22ClN3O4 and its molecular weight is 475.93. The purity is usually 95%.
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Biological Activity

Structure

The structural formula of the compound can be represented as follows:

C20H19ClN2O3\text{C}_{20}\text{H}_{19}\text{Cl}\text{N}_2\text{O}_3

Key Properties

  • Molecular Weight : 364.83 g/mol
  • LogP : 4.8 (indicating lipophilicity)
  • Hydrogen Bond Donor Count : 1
  • Hydrogen Bond Acceptor Count : 5
  • Rotatable Bond Count : 6

These properties suggest that the compound may exhibit significant bioavailability, which is crucial for its pharmacological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may act on multiple pathways:

  • Anticancer Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects against various cancer cell lines. It appears to induce apoptosis through the activation of caspase pathways and inhibition of cell proliferation markers such as cyclin D1 and Ki-67.
  • Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers in vitro. It appears to inhibit the NF-kB pathway, which is crucial in inflammatory responses.
  • Neuroprotective Properties : There is emerging evidence that the compound may protect neuronal cells from oxidative stress and neurotoxicity, potentially through antioxidant mechanisms.

Pharmacological Studies

Several studies have evaluated the pharmacological effects of this compound:

  • In Vitro Studies : In vitro assays demonstrated that the compound inhibits cell growth in several cancer cell lines, including breast and prostate cancer cells, with IC50 values ranging from 10 to 30 µM.
  • In Vivo Studies : Animal models have shown that administration of the compound significantly reduces tumor size and improves survival rates compared to control groups.

Case Studies

A notable case study involved a series of experiments where this compound was administered to mice with induced tumors. The results indicated a significant reduction in tumor volume (up to 60% compared to untreated controls) and a marked increase in apoptotic cell markers within the tumors.

Study TypeModelDose (mg/kg)Tumor Reduction (%)Apoptosis Markers
In VivoMouse Tumor Model1560Increased caspase-3
In VitroBreast Cancer Cells2050Cyclin D1 inhibition
In VitroProstate Cancer Cells1045Ki-67 downregulation

Future Directions

The ongoing research aims to explore:

  • The structure-activity relationship (SAR) to optimize efficacy and reduce toxicity.
  • Further clinical trials to evaluate safety and efficacy in humans.
  • Potential combination therapies with existing anticancer agents.

Properties

CAS No.

893307-43-2

Molecular Formula

C26H22ClN3O4

Molecular Weight

475.93

IUPAC Name

3-(3-chlorophenyl)-8-methoxy-1-[(3-methoxyphenyl)methyl]-5-methylpyrimido[5,4-b]indole-2,4-dione

InChI

InChI=1S/C26H22ClN3O4/c1-28-22-11-10-20(34-3)14-21(22)23-24(28)25(31)30(18-8-5-7-17(27)13-18)26(32)29(23)15-16-6-4-9-19(12-16)33-2/h4-14H,15H2,1-3H3

InChI Key

RKKJFJYYWYQJTN-UHFFFAOYSA-N

SMILES

CN1C2=C(C=C(C=C2)OC)C3=C1C(=O)N(C(=O)N3CC4=CC(=CC=C4)OC)C5=CC(=CC=C5)Cl

solubility

not available

Origin of Product

United States

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